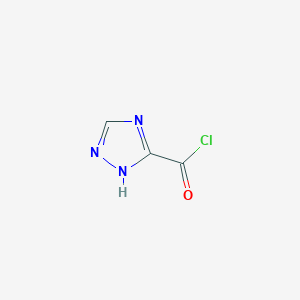

1H-1,2,4-triazole-5-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFODZIHGSXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,4-Triazole-5-Carbonyl Chloride

Abstract

This guide provides a comprehensive overview of the synthetic pathways leading to 1H-1,2,4-triazole-5-carbonyl chloride, a critical building block for pharmaceutical research and development. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal, antiviral, and anti-inflammatory agents.[1][2][3] The corresponding acyl chloride is a highly reactive intermediate, enabling the facile introduction of the triazole moiety into diverse molecular architectures through acylation reactions. This document details the multi-step synthesis from common precursors, focusing on the critical conversion of 1H-1,2,4-triazole-5-carboxylic acid to the target acyl chloride. We will explore the mechanistic underpinnings of key transformations, compare common chlorinating agents, and provide detailed, field-proven experimental protocols. Emphasis is placed on safety, efficiency, and the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Strategic Overview: A Multi-Step Approach

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid precursor. Therefore, a robust synthetic strategy must first consider the efficient preparation of 1H-1,2,4-triazole-5-carboxylic acid. A common and effective route begins with the dehydration of a primary amide to a nitrile, followed by hydrolysis of the nitrile to the carboxylic acid. This three-step sequence offers a logical and scalable pathway to the final product.

Sources

Technical Guide: Spectral Profiling of 1H-1,2,4-Triazole-5-Carbonyl Chloride

The following technical guide details the spectral characterization and handling of 1H-1,2,4-triazole-5-carbonyl chloride (also referred to as 1,2,4-triazole-3-carbonyl chloride).

Editorial Note: As this acid chloride is a highly reactive, moisture-sensitive electrophile, it is rarely isolated as a stable solid. In pharmaceutical applications (e.g., Ribavirin synthesis), it is generated in situ and immediately quenched. Therefore, this guide presents the predictive spectral data for the chloride alongside the empirical data for its stable precursor (Carboxylic Acid) and its primary derivative (Methyl Ester), providing a triangulation method for validation.

Part 1: Executive Technical Summary

This compound is a transient electrophilic intermediate used primarily in the synthesis of nucleoside antivirals (e.g., Ribavirin). Unlike stable aryl acid chlorides (e.g., benzoyl chloride), the triazole moiety confers high polarity and tautomeric instability, making isolation of the pure chloride difficult without hydrolysis or polymerization.

Key Stability Characteristic: The compound exists in a tautomeric equilibrium. Upon formation, it must be maintained under strictly anhydrous conditions (typically in THF, DCM, or MeCN) and used immediately.

Validation Strategy: Researchers should not attempt to isolate the chloride for standard QC. Instead, validation is achieved via:

-

Precursor QC: Purity check of 1H-1,2,4-triazole-3-carboxylic acid.

-

In-Situ Monitoring: Infrared (ReactIR) detection of the acyl chloride C=O shift.

-

Derivatization: Quenching an aliquot with methanol to characterize the stable Methyl 1,2,4-triazole-3-carboxylate.

Part 2: Spectral Data & Analysis

A. The "Ghost" Intermediate: Predicted vs. Observed Data

Data represents the transient acid chloride species generated in solution.

| Technique | Parameter | Diagnostic Signal (Theoretical/Observed) | Mechanistic Insight |

| FT-IR (In-Situ) | C=O Stretch | 1790 – 1815 cm⁻¹ (Strong) | Significant blue shift from the acid precursor (~1700 cm⁻¹) due to the inductive electron-withdrawing effect of Chlorine. |

| 1H NMR | Triazole CH | δ 8.9 – 9.1 ppm (Singlet) | Downfield shift relative to the acid (δ 8.7) due to the deshielding carbonyl chloride group. |

| MS (ESI) | [M+H]⁺ | 132 / 134 (3:1 ratio) | Note: In LC-MS using alcoholic solvents, this will appear as the ester adduct (e.g., M+H 128 in Methanol). |

B. The "Bookends": Validated Reference Standards

To confirm the success of the chlorination, compare your reaction mixture against these stable standards.

1. Starting Material: 1H-1,2,4-Triazole-3-carboxylic acid[1][2][3][4]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 132–136 °C.[5]

| Spectrum | Data Points | Assignment |

| 1H NMR (DMSO-d₆) | δ 14.0 – 14.5 (br s, 1H) | COOH / NH (Exchangeable) |

| δ 8.65 (s, 1H) | C-5 Triazole Ring Proton | |

| 13C NMR (DMSO-d₆) | δ 161.5 | C=O (Carboxylic Acid) |

| δ 156.0 | C-3 (Quaternary) | |

| δ 146.5 | C-5 (CH) | |

| FT-IR (KBr) | 3200–2800 cm⁻¹ (Broad) | O-H stretch (Acid) |

| 1690–1710 cm⁻¹ (Strong) | C=O stretch |

2. Validation Derivative: Methyl 1,2,4-triazole-3-carboxylate[1][4][6]

-

Role: Stable surrogate for QC. Formed by quenching the acid chloride with Methanol.

-

Melting Point: 196–199 °C.

| Spectrum | Data Points | Assignment |

| 1H NMR (DMSO-d₆) | δ 14.68 (br s, 1H) | Triazole NH |

| δ 8.74 (s, 1H) | C-5 Triazole Ring Proton | |

| δ 3.85 (s, 3H) | O-CH₃ (Methyl Ester) | |

| 13C NMR (DMSO-d₆) | δ 160.36 | C=O[4] (Ester) |

| δ 154.02 | C-3 (Quaternary) | |

| δ 145.19 | C-5 (CH) | |

| δ 52.15 | O-CH₃ | |

| Mass Spec | m/z 128.05 [M+H]⁺ | Confirms conversion from Acid (114) -> Chloride -> Ester (128). |

Part 3: Experimental Protocol & Workflow

Workflow Diagram

The following Graphviz diagram illustrates the critical path for handling this unstable intermediate.

Caption: Workflow for generating and validating the transient triazole acid chloride intermediate.

Synthesis & Characterization Protocol

Objective: Generate this compound and validate via methyl ester formation.

-

Preparation:

-

Charge a flame-dried round-bottom flask with 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq).

-

Suspend in anhydrous Methanol-free solvent (e.g., DCM or Toluene). Note: Triazole acids have poor solubility; they often react as a slurry.

-

-

Activation (Chlorination):

-

Add Thionyl Chloride (SOCl₂) (3.0 eq) dropwise.

-

Add a catalytic amount of DMF (0.05 eq) to facilitate the Vilsmeier-Haack-type mechanism.

-

Reflux for 2–4 hours.

-

Endpoint: The reaction usually clarifies (solid dissolves) as the acid chloride forms.

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Do not expose to humid air. The residue is the crude acid chloride.[7]

-

-

Validation (The "Methanlysis Test"):

-

Take a small aliquot (approx. 20 mg) of the crude residue.

-

Dissolve immediately in dry Methanol (0.5 mL) .

-

Evaporate the methanol.

-

Analyze the residue via 1H NMR in DMSO-d₆ .

-

Pass Criteria: Observation of the methyl singlet at δ 3.85 ppm and disappearance of the broad acid OH peak.

-

Part 4: References

-

Synthesis of Ribavirin Intermediates:

-

Source: ChemicalBook & PubChem Data.[5]

-

Context: Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5) is the standard stable intermediate used to confirm the activity of the acid chloride in Ribavirin manufacturing.

-

URL:

-

-

Precursor Characterization:

-

Source: Sigma-Aldrich & SpectraBase.

-

Context: 1H-1,2,4-Triazole-3-carboxylic acid (CAS 4928-87-4) spectral data serves as the baseline for reaction monitoring.

-

URL:[5]

-

-

Mechanistic Grounding (Acid to Acid Chloride):

-

Source: Organic Chemistry Portal.

-

Context: General mechanism for converting carboxylic acids to acid chlorides using Thionyl Chloride.

-

URL:

-

Sources

- 1. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 2. 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4 [chemicalbook.com]

- 3. 1H-1,2,4-Triazole-3-carboxylic acid | SIELC Technologies [sielc.com]

- 4. CN103145632A - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. 1,2,4-Triazole-3-carboxylic acid 97 4928-87-4 [sigmaaldrich.com]

- 6. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 1H-1,2,4-Triazole-5-Carbonyl Chloride: Properties, Synthesis, and Handling of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-5-carbonyl chloride (CAS No. 60469-67-2), a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Due to its nature as a reactive acylating agent, detailed experimental data on its physical properties are scarce. This document synthesizes available predicted data, information inferred from analogous structures, and established chemical principles to offer a thorough understanding of its characteristics. The guide covers its chemical identity, predicted physical properties, logical synthesis routes, expected reactivity, and crucial safety and handling protocols. It is designed to equip researchers with the necessary knowledge to effectively and safely utilize this versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Role of 1H-1,2,4-Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This five-membered heterocycle, with its three nitrogen atoms, is a bioisostere for amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and solubility.[1] Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The introduction of a carbonyl chloride group at the 5-position of the 1H-1,2,4-triazole ring creates a highly valuable and reactive intermediate, this compound. This molecule serves as a powerful tool for acylating various nucleophiles, enabling the facile introduction of the 1,2,4-triazole-5-carboxamide moiety into target molecules, a common structural motif in drug candidates.

Chemical and Physical Properties

Direct experimental data for this compound is not widely available in the literature, likely because it is a reactive intermediate that is often generated and used in situ. However, based on its chemical structure and data from chemical suppliers, we can compile its fundamental identifiers and predicted properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 60469-67-2 | [3] |

| Molecular Formula | C₃H₂ClN₃O | |

| Molecular Weight | 131.52 g/mol | - |

| Predicted Boiling Point | 332.7 ± 25.0 °C (at 760 mmHg) | - |

| Predicted Density | 1.631 ± 0.06 g/cm³ | - |

| Predicted pKa | 7.12 ± 0.20 | - |

Note: The boiling point, density, and pKa values are computationally predicted and have not been experimentally verified. Given its reactive nature, the compound would likely decompose before reaching the predicted boiling point.

Solubility Profile (Inferred): Based on the properties of similar small, polar, and reactive molecules, the following solubility profile can be inferred:

-

Reactive in: Protic solvents such as water, alcohols, and primary/secondary amines. The acyl chloride moiety will readily react with these nucleophiles.

-

Likely Soluble in: Aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. These solvents are suitable for conducting reactions with this intermediate.

Synthesis and Reactivity

As a reactive intermediate, this compound is typically prepared immediately before its intended use. The most logical and common synthetic route is the treatment of the corresponding carboxylic acid with a chlorinating agent.

General Synthesis Protocol

The synthesis of this compound from 1H-1,2,4-triazole-5-carboxylic acid is a standard transformation in organic chemistry.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Drying: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a solution of 1H-1,2,4-triazole-5-carboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or toluene), add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the evolution of gaseous byproducts ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent and excess chlorinating agent are typically removed under reduced pressure.

-

Usage: The resulting crude this compound is generally used immediately in the next synthetic step without further purification due to its reactivity and moisture sensitivity.

Expected Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: Reactivity of this compound with common nucleophiles.

-

Reaction with Amines: This is the most common application in drug discovery, leading to the formation of stable amide bonds. The reaction is typically fast and high-yielding.[4]

-

Reaction with Alcohols: In the presence of a base, it will react with alcohols to form esters.

-

Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid. This necessitates handling under anhydrous conditions.

Spectroscopic Characterization (Predicted)

While no specific experimental spectra have been found, the expected spectroscopic characteristics can be predicted based on the functional groups present.

-

¹H NMR: A broad singlet in the downfield region (>10 ppm) corresponding to the N-H proton of the triazole ring, and a singlet for the C-H proton on the triazole ring.

-

¹³C NMR: A signal for the carbonyl carbon is expected in the range of 160-170 ppm. Signals for the two carbons of the triazole ring will also be present.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of an acyl chloride is expected around 1750-1800 cm⁻¹. N-H stretching bands for the triazole ring would also be observable.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for the presence of a chlorine atom.

Safety, Handling, and Storage

Potential Hazards:

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Lachrymator: It is likely a lachrymator (causes tearing).

-

Moisture Sensitive: Reacts with water to release corrosive hydrogen chloride (HCl) gas.[5]

-

Toxicity: The toxicity of this specific compound is unknown, but the parent 1H-1,2,4-triazole is harmful if swallowed and causes serious eye irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[5]

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Spill Management: In case of a spill, absorb with an inert dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

Conclusion

This compound is a valuable, yet highly reactive, building block for the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental data on its physical properties are limited, a comprehensive understanding of its chemical nature can be achieved by analyzing its structure and the properties of related compounds. Its utility lies in its ability to efficiently introduce the 1,2,4-triazole-5-carboxamide moiety. Researchers must exercise extreme caution, employing stringent anhydrous techniques and appropriate safety measures, to handle this compound effectively and safely. The insights provided in this guide are intended to support the successful application of this important synthetic intermediate in advancing chemical and pharmaceutical research.

References

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Amine-induced polymerization of aqueous HEMA/aldehyde during action as a dentin bonding agent. Journal of Dental Research. 1989.

- Fisher Scientific. Safety Data Sheet: 1,2,4-1H-Triazole. (2014-07-15).

- Spectrum Chemical. Safety Data Sheet: 1,1'-Carbonyl-di-(1,2,4-triazole). (2015-07-23).

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine.

- Spectrum Chemical. Safety Data Sheet: 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE). (2015-07-23).

- Fisher Scientific. Safety Data Sheet: 1,2,4-1H-Triazole. (2014-07-15).

- Synthesis and Characterisation a new 1,2,4-Triazole Carbohydrate.

- MedChemExpress.

- Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. PubMed.

-

Primary amines as heterogeneous catalysts in an enantioselective[2][3]-Wittig rearrangement reaction. PMC. (2023-09-06).

- Regioselective Reaction of 2-Indolylmethanols with Enamides. MDPI. (2023-04-10).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.

- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.

- Reactivity of Ammonia in 1,2-Addition to Group 13 Imine Analogues with G13–P–Ga Linkages. PMC.

- An insight on medicinal

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][4]triazoles. MDPI.

- US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists.

- Surprising Patent Applic

- US20210366580A1 - Filtering artificial intelligence designed molecules for laboratory testing.

- The Role of Patents and Regulatory Exclusivities in Drug Pricing. Congress.gov. (2024-01-30).

- Navigating the Future: Ensuring Patentability for AI-Assisted Innovations in the Pharmaceutical and Chemical Space. Finnegan.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. 1H-1,2,4-TRAZOLE-5-CARBONYL CHLORIDE | 60469-67-2 [chemicalbook.com]

- 4. Amine-induced polymerization of aqueous HEMA/aldehyde during action as a dentin bonding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

Beyond the Label: The Transient Nature and Synthetic Utility of 1H-1,2,4-Triazole-5-Carbonyl Chloride

Executive Summary: The "Ghost" Reagent

If you are searching for a commercial bottle of 1H-1,2,4-triazole-5-carbonyl chloride , you are chasing a ghost.

In the context of rigorous organic synthesis and drug development, this specific acid chloride is rarely isolated as a stable, shelf-stable solid due to its high susceptibility to hydrolysis and self-polymerization.

The actionable answer for your procurement and synthesis needs is the parent acid:

-

Target Compound: 1H-1,2,4-Triazole-3-carboxylic acid (Tautomer of 5-carboxylic acid)

-

CAS Number (Methyl Ester Precursor): 4928-88-5

As a Senior Application Scientist, I advise against seeking the isolated chloride. Instead, the industry-standard protocol involves the in situ generation of the acid chloride from the parent acid (CAS 4928-87-4) followed immediately by nucleophilic attack. This guide details the technical rationale, the tautomeric complexity, and the validated protocol for generating this reactive intermediate.

Part 1: Structural Dynamics & Tautomeric Equivalence

To work with this compound, one must understand its fluxional behavior. The 1,2,4-triazole ring is amphoteric and exists in tautomeric equilibrium.[3]

The 3- vs. 5- Position Paradox

In the unsubstituted 1H-1,2,4-triazole system, the nitrogen atoms at positions 1, 2, and 4 allow the proton to migrate. Consequently, 1H-1,2,4-triazole-3-carbonyl chloride and This compound are chemically equivalent tautomers.

When the ring N-1 is substituted (e.g., with an alkyl or aryl group), the positions become fixed, and the 3- and 5- isomers exhibit distinct reactivity profiles. However, for the free base, the IUPAC standard designation often defaults to the 3-carboxylic acid nomenclature (CAS 4928-87-4).

The Instability Mechanism

Why is the CAS for the chloride elusive?

-

Nucleophilic Self-Quenching: The basic nitrogen within the triazole ring can act as a nucleophile toward its own electrophilic carbonyl chloride moiety, leading to oligomerization.

-

Hygroscopicity: The electron-deficient triazole ring makes the carbonyl carbon highly susceptible to hydrolysis by atmospheric moisture, reverting it rapidly to the parent acid and HCl.

Part 2: Validated Protocol for In Situ Generation

Objective: Efficiently convert 1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4) to the acid chloride and couple it with a primary amine (R-NH2).

Reagents:

-

Precursor: 1H-1,2,4-Triazole-3-carboxylic acid (CAS 4928-87-4)[1]

-

Activator: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: N,N-Dimethylformamide (DMF) - catalytic amount

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Workflow

-

Suspension: In a flame-dried round-bottom flask under Argon, suspend 1.0 equivalent of the parent acid (CAS 4928-87-4) in anhydrous DCM. The acid is often sparingly soluble.

-

Activation: Add 2.0 to 5.0 equivalents of Thionyl Chloride dropwise.

-

Scientist's Note: If using Oxalyl Chloride, add 1.2 equivalents and 2-3 drops of dry DMF. The Vilsmeier-Haack intermediate formed by DMF catalyzes the chloride transfer.

-

-

Reflux: Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2–4 hours.

-

Endpoint Detection: The reaction is complete when the suspension clears and gas evolution (

and

-

-

Evaporation (Critical): Remove excess

under reduced pressure. To ensure complete removal, perform azeotropic distillation with toluene twice. This leaves the crude acid chloride as a residue (often a hydroscopic solid or gum). -

Coupling: Redissolve the residue immediately in fresh anhydrous solvent and add it dropwise to a solution of your amine and a base (e.g., Triethylamine or DIPEA) at 0°C.

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the transformation logic, highlighting the critical "Use Immediately" checkpoint to prevent decomposition.

Caption: Activation pathway of 1,2,4-triazole-3-carboxylic acid. The intermediate must be processed immediately to avoid hydrolysis.

Part 4: Comparative Activation Strategies

While the acid chloride method is robust for scale-up, modern drug discovery often utilizes coupling agents to avoid harsh acidic conditions.

| Feature | Acid Chloride Method ( | Coupling Agent (HATU/EDC) | Mixed Anhydride (IBCF) |

| Cost | Low (Commodity reagents) | High (Expensive reagents) | Moderate |

| Atom Economy | High (Byproducts are gases) | Low (Large urea byproducts) | Moderate |

| Purification | Simple (Evaporation) | Complex (Column chromatography often required) | Moderate (Extraction) |

| Suitability | Best for Scale-up (>10g) | Best for Discovery (<100mg) | Good for steric bulk |

| Risk | High moisture sensitivity | Low moisture sensitivity | Thermal instability |

Scientist's Recommendation: For initial medicinal chemistry screening (mg scale), use HATU or T3P (Propylphosphonic anhydride) to avoid the handling of thionyl chloride. Use the acid chloride method (via CAS 4928-87-4) only when scaling up or if the amine nucleophile is unreactive.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7860, 1H-1,2,4-Triazole-3-carboxylic acid. Retrieved from [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1H-1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding its reactivity towards electrophiles is paramount for the rational design and synthesis of novel drug candidates. This guide provides a comprehensive analysis of the electrophilic substitution reactions of 1H-1,2,4-triazole and its derivatives. We delve into the inherent electronic properties of the triazole ring that govern its reactivity, explore the regioselectivity of substitutions, and present detailed protocols for key transformations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers in synthetic and medicinal chemistry.

The Electronic Landscape of the 1,2,4-Triazole Ring: An Overview of Reactivity

The 1H-1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. All atoms in the ring are sp² hybridized, with 6π electrons delocalized across the system, fulfilling Hückel's rule for aromaticity.[1][2] However, the presence of three electronegative nitrogen atoms significantly influences the ring's electronic character.

This leads to a key feature: the 1,2,4-triazole ring is considered a π-deficient heterocycle. The electronegative nitrogens inductively withdraw electron density from the carbon atoms (C3 and C5). Consequently, the carbon atoms have a low electron density, making them inherently resistant to attack by electrophiles.[1][4] Instead, these carbons are more susceptible to nucleophilic substitution, particularly when activating groups are present.[4][5]

Electrophilic attack, therefore, preferentially occurs at the nitrogen atoms, which possess higher electron density due to the presence of lone pairs.[1][4][5] Direct electrophilic substitution on the carbon atoms of an unsubstituted 1H-1,2,4-triazole is challenging and often requires forcing conditions or the presence of activating groups on the ring.

Diagram: Electronic Character of 1H-1,2,4-Triazole

Caption: Structure and key electronic features of the 1H-1,2,4-triazole ring.

Electrophilic Substitution at Nitrogen (N-Substitution)

N-substitution is the most common outcome of reacting 1H-1,2,4-triazoles with electrophiles. The reaction typically involves the deprotonation of the N1-H proton (pKa ≈ 10.26) to form a triazolate anion, which then acts as a potent nucleophile.[1]

N-Alkylation

Alkylation is a fundamental transformation. The regioselectivity of alkylation (attack at N1 vs. N4) is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.

-

Causality of Regioselectivity: The choice of base and solvent system is critical. Using sodium ethoxide in ethanol regioselectively yields the N1-alkylated product.[1] In contrast, using aqueous sodium hydroxide with methyl sulfate results in a mixture of 1-methyl and 4-methyl isomers.[1] A study by Bulger et al. found that using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF consistently afforded a 90:10 ratio of N1 to N4 alkylated products, which could be enhanced to 98:2 through aqueous washes.[6][7] This selectivity is driven by a combination of steric hindrance and the thermodynamic stability of the products.

Table 1: Regioselectivity in the Alkylation of 1H-1,2,4-Triazole

| Alkylating Agent | Base / Solvent | Major Product | Minor Product | Reference |

| Methyl Sulfate | aq. NaOH | 1-Methyl-1,2,4-triazole | 4-Methyl-1,2,4-triazole | [1] |

| Ethyl Chloroacetate | NaOMe | N1-substituted product | - | [1] |

| Alkyl Halides | DBU / THF | N1-substituted product (~90%) | N4-substituted product (~10%) | [6][7] |

Protocol: N1-Selective Alkylation using DBU

-

Setup: To a solution of 1H-1,2,4-triazole (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add DBU (1.2 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition: Add the alkyl halide (1.0 equivalent) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the N1-alkylated triazole.

Electrophilic Substitution at Carbon (C-Substitution)

Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is significantly more challenging than N-substitution due to the ring's π-deficient nature. Such reactions often require harsh conditions or the presence of activating, electron-donating groups (EDGs) on the ring.

Halogenation

Halogenation, particularly bromination, is one of the more feasible C-electrophilic substitutions.

-

Bromination: The bromination of 3-azido-1,2,4-triazole has been shown to afford 3-azido-5-bromo-1,2,4-triazole, demonstrating that C-substitution is possible, especially with a pre-existing substituent.[8] The presence of the azido group, while electron-withdrawing, can direct the incoming electrophile. For fused ring systems, such as pyrazolotriazolopyrimidines, bromination with bromine in glacial acetic acid proceeds smoothly to give the 6-bromo derivative, highlighting the influence of the fused aromatic system on reactivity.[9]

Nitration

Nitration of the 1,2,4-triazole ring requires potent nitrating agents and forcing conditions.

-

Mechanism & Conditions: The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The strong acidic medium protonates the triazole ring, further deactivating it. Therefore, this reaction is generally limited to substrates that are either highly activated by electron-donating groups or are part of a more reactive fused heterocyclic system. For instance, nitration of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines with nitric and sulfuric acids successfully yields the 6-nitro derivatives.[9] Recent work has also highlighted strategies for controlled nitration to produce high-energy density materials.[10]

Diagram: General Mechanism of C-Nitration

Caption: A simplified mechanism for electrophilic nitration at a carbon position.

The Role of Activating Groups

The success of C-electrophilic substitution is often predicated on the presence of activating groups.[11]

-

Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or alkoxy (-OR) can significantly increase the electron density of the triazole ring carbons through resonance donation.[11] This increased nucleophilicity facilitates attack by electrophiles. A computational and experimental study on C-amino-1,2,4-triazoles showed that the 3-amino and 3,5-diamino derivatives have a higher global nucleophilicity compared to 5-amino derivatives, making them more reactive towards electrophiles.[12][13]

-

Protecting Groups: In some cases, protecting an amino group as an acetylamino derivative can direct electrophilic attack. For example, quaternization of 3-acetylamino-1,2,4-triazoles with alkyl halides selectively occurs at the N-4 position.[12][13] Subsequent deprotection provides a route to selectively substituted aminotriazoles.[13]

Synthetic Applications & Workflows

The ability to selectively functionalize the 1,2,4-triazole ring is critical in drug development. Many antifungal agents, such as fluconazole and ketoconazole, feature a substituted 1,2,4-triazole moiety.[3][14] The reactions described herein are integral to the synthesis of these and other bioactive molecules.

Experimental Workflow: Synthesis of C-Halogenated Triazoles for Cross-Coupling

The synthesis of halogenated 1,2,4-triazoles is particularly valuable as they serve as versatile synthons for further functionalization via cross-coupling reactions (e.g., Suzuki, Hiyama).[2][15]

Diagram: Synthetic Workflow

Caption: Workflow for synthesizing functionalized triazoles via C-halogenation.

Conclusion and Future Outlook

While the 1H-1,2,4-triazole ring is inherently resistant to C-electrophilic substitution, these reactions are achievable, particularly through strategic substrate activation and the use of potent electrophiles. N-substitution remains the more facile pathway and its regioselectivity can be expertly controlled through careful selection of reagents and conditions. The development of novel methodologies for direct and selective C-H functionalization of the triazole core remains a significant goal in synthetic chemistry. Success in this area will undoubtedly accelerate the discovery of new 1,2,4-triazole-based therapeutics by providing more efficient routes to novel analogues.

References

-

Chernyshev, V. M., et al. (2014, December 2). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

ACS Publications. (n.d.). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2024, May 8). Trinitromethyl-Substituted 1 H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material. Available from: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Aqueous synthesis of sulfonate-functionalized 1,2,4-triazole ligands and their 2D Cd2+ coordination networks: crystal structure and photoluminescent properties. Available from: [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

-

ResearchGate. (2008, August). Reactions of 3-azido-1,2,4-triazole with electrophiles. Available from: [Link]

-

ResearchGate. (2006, August). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available from: [Link]

-

RSC Publishing. (2021, September 16). Halogen-containing heteroaromatic carbenes of the 1,2,4-triazole series and their transformations. Available from: [Link]

-

PMC. (n.d.). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Available from: [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

Journal of Sustainable Materials Processing and Management. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available from: [Link]

-

ResearchGate. (2000, February). An Investigation into the Alkylation of 1,2,4-Triazole. Available from: [Link]

-

SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available from: [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

-

PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

PubMed Central. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]

-

PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

PubMed. (n.d.). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Available from: [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trinitromethyl-Substituted 1 H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

1H-1,2,4-triazole-5-carbonyl chloride as an acylating agent in organic synthesis

[1]

Part 1: Introduction & Chemical Identity[1]

1H-1,2,4-triazole-5-carbonyl chloride (often interchangeably referred to as 1,2,4-triazole-3-carbonyl chloride due to tautomerism) is a high-energy electrophilic intermediate used primarily to introduce the bioactive 1,2,4-triazole moiety into pharmaceutical scaffolds.[1]

Unlike standard benzoyl chlorides, this reagent presents a unique challenge: the triazole ring contains a basic nitrogen (N4) and an acidic proton (N1-H), making the molecule amphoteric . This "chameleon" nature dictates that the reagent is most stable and effectively used as its hydrochloride salt (

Structural Dynamics & Tautomerism

The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. In the context of the carbonyl chloride derivative:

-

1H-form: The most common stable tautomer in solution.[1]

-

Reactivity: The carbonyl carbon is highly electrophilic, but the unprotonated ring nitrogen (N4) is nucleophilic.

-

Critical Handling: If the ring nitrogen is not protonated (as a salt) or protected, it can attack the carbonyl of a neighboring molecule, leading to oligomerization.

Part 2: Preparation Protocols

Due to the high reactivity and stability issues of the free base, in situ generation or isolation as the hydrochloride salt is the industry standard.

Protocol A: Synthesis of this compound Hydrochloride

Target: Generation of the stable salt form from the carboxylic acid precursor.[1]

Reagents:

-

1H-1,2,4-triazole-5-carboxylic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (Excess, solvent/reagent)[2] -

Catalytic DMF (Dimethylformamide) (0.05 equiv)[1]

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

or Ar line). -

Addition: Charge the flask with 1H-1,2,4-triazole-5-carboxylic acid. Carefully add

(approx. 5–10 mL per gram of acid).[1] -

Activation: Add 2–3 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming the reactive chloroiminium species that activates the

.[1] -

Reflux: Heat the mixture to reflux (75–80°C) for 2–4 hours. The suspension should become a clear solution as the acid converts to the acid chloride.[1]

-

Isolation:

-

Product: The residue is the This compound hydrochloride .[1] It is usually an off-white, moisture-sensitive solid.[1]

-

Storage: Use immediately or store under Argon at -20°C.[1]

-

Protocol B: In Situ Generation for Sensitive Substrates

Target: One-pot activation and coupling without isolation.[1]

-

Suspend the triazole carboxylic acid in anhydrous DCM or THF.[1]

-

Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (1-2 drops).

-

Stir at 0°C to RT until gas evolution (

, -

Use: This solution contains the active acid chloride and can be cannulated directly into a solution of the nucleophile.

Part 3: Acylation Applications (The "Use" Phase)[1]

Protocol C: General N-Acylation (Amidation)

This protocol is optimized for coupling the triazole acid chloride with primary or secondary amines to form carboxamides, a common motif in antiviral drugs (e.g., Ribavirin analogs).

Reagents:

-

This compound HCl (from Protocol A)[1]

-

Amine substrate (1.0 – 1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 – 4.0 equiv)[1]

-

Solvent: Anhydrous DCM, THF, or Acetonitrile.

Procedure:

-

Preparation of Amine: Dissolve the amine substrate and the base (DIPEA/TEA) in the chosen anhydrous solvent.[1] Cool to 0°C under inert atmosphere (

/Ar).[1][3]-

Why Excess Base? You need 1 equiv to neutralize the HCl in the reagent salt, 1 equiv to neutralize the HCl generated during acylation, and 1 equiv to keep the amine free.

-

-

Coupling: Dissolve/suspend the acid chloride (Protocol A) in a minimum amount of the same solvent. Add this solution dropwise to the cold amine solution.[1]

-

Rate: Slow addition controls the exotherm and prevents double-acylation if the amine is polyfunctional.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LC-MS (look for mass shift +95 Da for the triazole carbonyl fragment).[1]

-

Workup:

Data Summary: Base & Solvent Compatibility

| Parameter | Recommended | Avoid | Reason |

| Base | DIPEA, TEA, Pyridine | NaOH, KOH (aq) | Aqueous bases hydrolyze the acid chloride immediately.[1] |

| Solvent | DCM, THF, MeCN | Alcohols, Water | Protic solvents react with the reagent to form esters/acids. |

| Temp | 0°C | > 50°C | High heat promotes self-condensation/polymerization.[1] |

| Stoichiometry | 1.1 eq Acid Chloride | Excess Amine | Excess amine simplifies purification; excess acid chloride hydrolyzes to difficult-to-remove acid.[1] |

Part 4: Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the activation of the acid and the subsequent nucleophilic acyl substitution, highlighting the critical role of the base.[1]

Caption: Activation of triazole carboxylic acid to the acid chloride hydrochloride, followed by base-mediated coupling to an amine. The dotted red line indicates the risk of self-acylation if the system is not properly controlled.[1]

Diagram 2: Decision Tree for Synthesis Strategy

When to use the Acid Chloride method versus other coupling agents (EDC/HATU).

Caption: Selection guide for acylation strategies. The Acid Chloride route is preferred for unreactive amines where standard coupling agents (EDC/HATU) fail to drive conversion.[1]

Part 5: Case Study – Synthesis of a Ribavirin Analogue

Objective: Synthesis of 1-benzyl-1,2,4-triazole-5-carboxamide derivative (a precursor to C-nucleosides).

Rationale: Direct coupling of the triazole acid to a hindered aminoriboside is often low-yielding using EDC.[1] The acid chloride method provides the necessary electrophilicity to overcome steric hindrance.[1]

Protocol:

-

Reagent Formation: 1.0 g of 1-benzyl-1,2,4-triazole-5-carboxylic acid is refluxed with 5 mL

for 2 hours. Volatiles removed. -

Coupling: The resulting crude acid chloride is dissolved in 10 mL dry DCM.

-

Substrate: A solution of the protected aminoribose (1.0 equiv) and Pyridine (3.0 equiv) in DCM is prepared.

-

Addition: The acid chloride solution is added to the sugar solution at 0°C.

-

Result: The reaction proceeds rapidly (< 1 hour). The pyridine salts precipitate out.[1]

-

Purification: Filtration of salts, followed by a silica gel plug (EtOAc/Hexane), yields the coupled amide in >85% yield (compared to ~50% with EDC/HOBt).

References

-

Synthesis of Ribavirin Analogues

-

Thionyl Chloride Activation Protocols

-

Triazole Chemistry & Tautomerism

-

Acylation of 5-Amino-1,2,4-Triazole (Mechanistic Insight)

Sources

- 1. Synthesis of ribavirin 2’-Me-C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dial.uclouvain.be [dial.uclouvain.be]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. scispace.com [scispace.com]

Synthesis of Bioactive 1,2,4-Triazole Derivatives for Anticancer Research: Application Notes and Protocols

Introduction: The Privileged Scaffold of 1,2,4-Triazole in Oncology

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, make it an ideal pharmacophore for designing novel therapeutic agents.[2][3] In the realm of oncology, 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of anticancer activities.[4][5] These compounds have been shown to target a variety of key players in cancer progression, including receptor tyrosine kinases, tubulin, and enzymes involved in hormone synthesis.[3][6][7] This guide provides an in-depth exploration of the synthesis of bioactive 1,2,4-triazole derivatives, offering detailed protocols and the scientific rationale behind the experimental choices, aimed at researchers, scientists, and drug development professionals in the field of anticancer research.

Strategic Approaches to the Synthesis of Anticancer 1,2,4-Triazole Derivatives

The synthetic versatility of the 1,2,4-triazole core allows for the creation of a diverse library of derivatives. Two of the most effective and widely adopted strategies for the synthesis of bioactive 1,2,4-triazoles are the construction of the 1,2,4-triazole-3-thione scaffold and the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. These intermediates serve as versatile building blocks for further functionalization, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 1,2,4-Triazole-3-Thiones: A Gateway to Diverse Functionality

The 1,2,4-triazole-3-thione moiety is a key intermediate in the synthesis of a wide array of bioactive molecules.[8] The thione group can be readily S-alkylated or converted to other functional groups, providing a handle for introducing various substituents to probe the SAR. A common and efficient method for the synthesis of 1,2,4-triazole-3-thiones involves the cyclization of thiosemicarbazides.[9]

This protocol details the synthesis of 5-phenyl-1,2,4-triazole-3-thione, a foundational building block for more complex anticancer derivatives. The synthesis proceeds via a benzoylthiosemicarbazide intermediate.

Workflow for the Synthesis of 5-Phenyl-1,2,4-triazole-3-thione

Caption: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione.

Materials:

-

Benzoylthiosemicarbazide (1.95 g, 0.01 mol)

-

20% Sodium Hydroxide (NaOH) solution (20 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Ethanol for recrystallization

Procedure:

-

Dissolution: Dissolve benzoylthiosemicarbazide (1.95 g, 0.01 mol) in 20 mL of 20% aqueous NaOH solution in a round-bottom flask equipped with a magnetic stirrer. Rationale: The basic medium facilitates the deprotonation of the thiosemicarbazide, making it more nucleophilic for the subsequent cyclization.

-

Cyclization: Heat the solution at 90-95°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the triazole ring.

-

Neutralization and Precipitation: After cooling the reaction mixture to room temperature, carefully add concentrated HCl dropwise while stirring until the solution becomes neutral to slightly acidic. A white precipitate of 5-phenyl-1,2,4-triazole-3-thione will form. Rationale: Neutralization protonates the triazole nitrogen and the thiol group, causing the product to precipitate out of the aqueous solution.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it with cold distilled water. Dry the crude product in a vacuum oven. Recrystallize the solid from ethanol to obtain pure 5-phenyl-1,2,4-triazole-3-thione.[9] Rationale: Washing with cold water removes any remaining inorganic salts. Recrystallization from a suitable solvent like ethanol purifies the product by removing any soluble impurities.

Expected Outcome: A white crystalline solid. The purity should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: Versatile Intermediates

4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols are another class of crucial intermediates in the synthesis of anticancer 1,2,4-triazole derivatives.[10][11] The presence of the amino group at the 4-position offers a site for further derivatization, such as the formation of Schiff bases, which have shown significant anticancer activity.[11]

This protocol outlines a multi-step synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol starting from benzoic acid.

Workflow for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Caption: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Materials:

-

Potassium dithiocarbazinate salt (derived from benzoic hydrazide) (0.02 mol)

-

Hydrazine hydrate (2 mL, 0.04 mol)

-

Distilled water (40 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol for recrystallization

Procedure:

-

Suspension and Reagent Addition: Suspend the potassium dithiocarbazinate salt (0.02 mol) in 40 mL of water in a round-bottom flask. Add hydrazine hydrate (2 mL, 0.04 mol) to the suspension. The color of the reaction mixture will typically change from yellow to green.[11] Rationale: Hydrazine hydrate acts as the nitrogen source for the formation of the 4-amino group and also participates in the cyclization process.

-

Reflux and Cyclization: Reflux the mixture until the evolution of hydrogen sulfide gas ceases (this can be monitored using lead acetate paper). Rationale: The reflux conditions provide the energy for the cyclization reaction, leading to the formation of the 1,2,4-triazole ring and the elimination of hydrogen sulfide.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature and then dilute it with 30 mL of cold water. Acidify the solution with concentrated HCl to precipitate the product.[11] Rationale: Similar to the previous protocol, acidification is necessary to protonate the product and cause its precipitation from the aqueous solution.

-

Isolation and Purification: Filter the white precipitate, wash it with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[11] Rationale: The washing and recrystallization steps are crucial for obtaining a high-purity product suitable for further synthetic transformations.

Expected Outcome: A white powder. The structure and purity should be confirmed by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The ¹H NMR spectrum is expected to show a characteristic singlet for the NH₂ protons.[10]

Evaluation of Anticancer Activity: In Vitro Cytotoxicity Assay

Once the 1,2,4-triazole derivatives are synthesized and purified, their anticancer potential needs to be evaluated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.

MTT Assay Workflow

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Hela, A549)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Molecular Targets

The anticancer activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any fused heterocyclic systems.[5][6] Understanding the SAR is crucial for the rational design of more potent and selective anticancer agents.

| Compound Series | Key Structural Features | Anticancer Activity (IC₅₀) | Molecular Target | Reference |

| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazines | 2,4-dichloro-5-fluorophenyl at position 3 | 1.06-25.4 µM against various cancer cell lines | Not specified | [14] |

| Diarylurea derivatives with a 1,2,4-triazole moiety | Electron-withdrawing groups on the terminal phenyl rings | 0.90-1.54 µM against HT-29, H460, and MDA-MB-231 cells | Tyrosine kinases (c-Kit, RET, FLT3) | [1] |

| 1,2,4-Triazole derivatives | 3-bromophenylamino moiety at position 3 | Potent antiproliferative activity | Tubulin polymerization inhibitor | [15] |

| Fused 1,2,4-triazole derivatives | Varied substitutions on the fused ring system | Moderate to excellent growth inhibition | Not specified | [14] |

Key Molecular Targets of 1,2,4-Triazole Derivatives:

-

Tubulin: Several 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15][16] These compounds often bind to the colchicine binding site on tubulin.

-

Kinases: The dysregulation of protein kinases is a hallmark of cancer. 1,2,4-triazole derivatives have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAF, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[7]

-

Aromatase: In hormone-dependent breast cancer, the enzyme aromatase plays a crucial role in estrogen biosynthesis. Letrozole and anastrozole are clinically used aromatase inhibitors that feature a 1,2,4-triazole core.[13]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Simplified pathway of apoptosis induction by tubulin-targeting 1,2,4-triazoles.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a rich source of novel anticancer drug candidates. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. Future research in this area should focus on the development of more selective and potent 1,2,4-triazole derivatives by leveraging a deeper understanding of their molecular targets and mechanisms of action. The integration of computational methods, such as molecular docking, can further aid in the rational design of next-generation 1,2,4-triazole-based anticancer agents with improved therapeutic indices.

References

-

[Synthesis of Fused Bicyclic[4][16]-Triazoles from Amino Acids.]([Link])

-

[Synthesis and Screening of New[16]Oxadiazole,[4][16]Triazole, and[4][16]Triazolo[4,3-b][4][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).]([Link])

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase [mdpi.com]

- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Esterification Protocols Using 1H-1,2,4-Triazole-5-Carbonyl Chloride

Executive Summary & Scientific Context

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for amides and carboxylic acids in antiviral (e.g., Ribavirin analogs) and antifungal therapeutics. The esterification of 1H-1,2,4-triazole-5-carbonyl chloride (also referred to as 1,2,4-triazole-3-carbonyl chloride due to tautomerism) is a pivotal transformation for generating prodrugs or synthetic intermediates.

The Challenge: This reaction is not a trivial Schotten-Baumann esterification. The reagent is amphoteric : the 1,2,4-triazole ring possesses an acidic proton (

This guide details a self-validating protocol designed to suppress side reactions through kinetic control, ensuring high regioselectivity for the O-acylation of the target alcohol.

Chemical Logic & Mechanism[1][2][3]

To ensure success, one must understand the competing pathways. The standard mechanism involves the attack of the alcohol on the carbonyl carbon. However, the use of base (Pyridine or Triethylamine) activates the system via two distinct pathways:

-

The Productive Pathway: Formation of a reactive acyl-pyridinium intermediate, which is rapidly intercepted by the alcohol.

-

The Competing Pathway: Deprotonation of the triazole ring (N-H), rendering the ring nucleophilic.

Strategic Control: We utilize low-temperature addition and inverse stoichiometry (excess alcohol/base relative to instantaneous acid chloride concentration) to favor the reaction with the alcohol over self-condensation.

Visualization: Reaction Mechanism & Competitive Pathways

Figure 1: Mechanistic pathway highlighting the critical acyl-pyridinium intermediate and the risk of triazolide formation.

Pre-Reaction Preparation

Reagent Handling (Critical)

This compound is hygroscopic and hydrolytically unstable .

-

Commercial Source: If purchased, open only in a glovebox or under a positive pressure of Nitrogen/Argon.

-

In-Situ Generation (Recommended): For highest reliability, generate the acid chloride fresh from 1H-1,2,4-triazole-5-carboxylic acid using Thionyl Chloride (

).

Materials Checklist

| Component | Grade/Spec | Role |

| Reagent | This compound | Electrophile (Freshly prepared preferred) |

| Substrate | Target Alcohol ( | Nucleophile (Dry, azeotroped with toluene if needed) |

| Solvent | Anhydrous DCM or THF | Reaction Medium (Must be |

| Base | Pyridine (Anhydrous) | HCl Scavenger & Acyl Transfer Catalyst |

| Catalyst | DMAP (Optional) | Nucleophilic catalyst for sterically hindered alcohols |

Detailed Experimental Protocol

Method A: Using Isolated Acid Chloride

Use this method if you have high-quality, commercial acid chloride stored under inert gas.

Step 1: System Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

Step 2: Substrate Solvation

-

Charge the flask with Target Alcohol (1.0 equiv) .

-

Add Anhydrous DCM (10-15 mL per mmol) .

-

Add Pyridine (2.5 equiv) . Note: Excess base is required to neutralize HCl and buffer the triazole acidity.

-

(Optional) Add DMAP (0.1 equiv) if the alcohol is secondary or hindered.

-

Cool the mixture to 0°C using an ice/water bath.

Step 3: Electrophile Addition (Kinetic Control)

-

Dissolve This compound (1.2 equiv) in a separate, dry vial with a minimum amount of anhydrous DCM.

-

Add the acid chloride solution to the reaction flask dropwise over 15–20 minutes.

-

Why? Slow addition keeps the concentration of the acid chloride low, ensuring it reacts with the alcohol (present in excess relative to the instantaneous acid chloride) rather than reacting with the deprotonated triazole ring of a product molecule.

-

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours.

-

Self-Validation Point: Monitor by TLC or LC-MS.

-

Success Indicator: Disappearance of the alcohol peak.

-

LC-MS Check: Look for the Mass [M+H]+ corresponding to Ester. Watch for [M+H]+ of dimer (Ester + Triazole mass) which indicates side reaction.

-

Step 5: Workup (The "Solubility Trap")

-

Caution: Triazole esters can be water-soluble. Do not perform a standard aggressive aqueous wash if the ester is small.

-

Quench: Add 0.5 mL water to quench unreacted acid chloride.

-

Wash:

-

Dilute with excess DCM.

-

Wash gently with saturated

(removes HCl/Pyridine salts). -

Wash with Brine .[1]

-

-

Dry: Dry organic layer over

, filter, and concentrate in vacuo.

Method B: In Situ Generation (The "Gold Standard")

Use this method for maximum reliability.

-

Suspend 1H-1,2,4-triazole-5-carboxylic acid (1.2 equiv) in Thionyl Chloride (

, 5-10 equiv) . -

Reflux at 80°C for 2 hours until the solution is clear (evolution of

and HCl gas). -

Concentrate in vacuo to dryness to remove excess

. Co-evaporate with dry Toluene (2x) to ensure all traces of thionyl chloride are removed. -

Redissolve the resulting crude solid in anhydrous DCM and proceed immediately to Step 3 of Method A.

Troubleshooting & Optimization

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow for reaction optimization.

Common Issues

-

Low Yield / Hydrolysis:

-

Cause: Wet solvent or old acid chloride.

-

Fix: Use Method B (in situ) and distill solvents.

-

-

Product Stuck in Aqueous Phase:

-

Cause: The triazole ring makes the ester amphiphilic.

-

Fix: Saturate the aqueous layer with NaCl (salting out) during extraction or use CHCl3/Isopropanol (3:1) for extraction instead of DCM.

-

-

Regioselectivity Issues (N-acylation):

-

Cause: Base is too strong or addition is too fast.

-

Fix: Switch base to Pyridine (softer base than TEA) and cool to -10°C.

-

Safety & Compliance

-

Acid Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

-

Thionyl Chloride: Releases

and HCl gas. Highly toxic. -

Triazoles: Many are bioactive.[2][3] Treat all intermediates as potential potent biological agents (PPE: Gloves, Goggles, Lab Coat).

References

-

Ribavirin Analog Synthesis

- Sidwell, R. W., et al. "Broad-spectrum antiviral activity of Viramidine, a prodrug of ribavirin." Antiviral Research.

- Relevance: Establishes the biological importance of triazole carboxamides/esters.

-

Triazole Esterification Methodology

-

Acid Chloride Stability & Handling

-

Mechanistic Insight (Acyl Pyridinium)

-

Fersht, A. R., & Jencks, W. P. "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society.[4]

- Relevance: Foundational mechanism for pyridine-catalyzed esterific

-

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. iiste.org [iiste.org]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

Application Note: Copper-Catalyzed Architectures for 1,2,4-Triazole Synthesis

[1][2][3][4]

Executive Summary & Strategic Importance

The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a non-classical bioisostere for amides and esters.[1] It is the defining structural core of blockbuster antifungals (e.g., Fluconazole, Posaconazole) and aromatase inhibitors (e.g., Letrozole).

Historically, triazole synthesis relied on harsh thermal condensations (Pellizzari or Einhorn-Brunner reactions) requiring temperatures >140°C, often incompatible with sensitive functional groups. The advent of Copper-Catalyzed Cross-Coupling (Cu-Catalysis) has revolutionized this field, offering two distinct strategic advantages:

-

Late-Stage Diversification: Mild N-arylation of pre-formed triazole cores allows for rapid analog generation (SAR exploration).

-

De Novo Assembly: Oxidative cyclization strategies enable the modular construction of the triazole ring from simple amidines and nitriles under aerobic conditions.

This guide details three validated protocols covering both strategies, grounded in mechanistic rigor and industrial scalability.

Mechanistic Theory

The Chan-Lam Coupling (Oxidative N-Arylation)

Unlike Palladium-catalyzed Buchwald-Hartwig aminations, the Copper-catalyzed Chan-Lam coupling operates via an oxidative mechanism, typically using Cu(II) salts and aryl boronic acids. This is the method of choice for delicate substrates that cannot withstand the strong bases required for Pd-catalysis.

Mechanism Description:

-

Transmetallation: The aryl boronic acid undergoes transmetallation with a Cu(II) species (e.g., Cu(OAc)₂).

-

Coordination: The 1,2,4-triazole coordinates to the Cu(II)-aryl complex.

-

Oxidation: The complex is oxidized to a high-energy Cu(III) species by atmospheric oxygen.

-

Reductive Elimination: The C-N bond is formed, releasing the N-aryl triazole and regenerating Cu(I), which is re-oxidized to Cu(II) to close the cycle.

Visualization: Chan-Lam Catalytic Cycle

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for Chan-Lam coupling. Note the critical role of oxygen as the terminal oxidant.

Experimental Protocols

Protocol A: Mild N-Arylation via Chan-Lam Coupling

Best for: Late-stage functionalization, substrates with base-sensitive groups (esters, nitriles). Reaction Type: C-N Bond Formation.[1][2][3]

Materials:

-

Substrate: 1H-1,2,4-Triazole derivative (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

-

Catalyst: Cu(OAc)₂ (anhydrous) (10–20 mol%)

-

Base: Pyridine (2.0 equiv) or Et₃N

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Atmosphere: Air (Balloon or open flask)

Step-by-Step Procedure:

-

Charge: In a dry round-bottom flask, add the 1,2,4-triazole (1.0 mmol), aryl boronic acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol, 18 mg).

-

Solvent Addition: Add DCM (5 mL) and a magnetic stir bar.

-

Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise. Observation: The solution typically turns from turquoise to a deep blue/green, indicating the formation of the active Cu-amine complex.

-

Oxidation: Attach a balloon filled with dry air (or O₂) to the flask. Stir vigorously at room temperature (25°C).

-

Note: Vigorous stirring is crucial to maintain oxygen saturation in the solvent.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 12 to 48 hours depending on the boronic acid sterics.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with DCM. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Robust N-Arylation via Ligand-Promoted Ullmann Coupling

Best for: Unreactive aryl halides (iodides/bromides), large-scale synthesis, cost-sensitive processes. Reaction Type: C-N Bond Formation.[1][2][3]

Materials:

-

Substrate: 1H-1,2,4-Triazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv)

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

-

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Solids: Add CuI (0.1 mmol), Cs₂CO₃ (2.0 mmol), 1,2,4-triazole (1.0 mmol), and Aryl Iodide (1.2 mmol).

-

Liquids: Evacuate and backfill with Argon (3x). Add anhydrous DMF (3 mL) and the Ligand (DMEDA, 0.2 mmol) via syringe.

-

Critical Check: The solution should remain clear or slightly colored. Precipitation of black solids (CuO) early in the reaction indicates oxygen leakage and catalyst death.

-

-

Heating: Seal the tube and heat to 110°C for 16–24 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄ and purify.

Protocol C: De Novo "Nagasawa" Synthesis (Amidine + Nitrile)